molecular formula C20H16FN3O4 B2501715 Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-61-4

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2501715
CAS RN: 941974-61-4
M. Wt: 381.363
InChI Key: WHCFAWDXEMKQTA-UHFFFAOYSA-N
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Description

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use as an anticancer agent. In drug discovery, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been used as a starting material for the synthesis of novel compounds with improved pharmacological properties. In material science, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been used as a building block for the synthesis of new organic materials with unique properties.

Mechanism of Action

The exact mechanism of action of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been investigated for its potential use as an anticancer agent. Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to inhibit the growth of cancer cells in vitro and in animal models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to exhibit a range of biological activities, making it a versatile compound for use in various assays. However, Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate also has some limitations. It is relatively unstable and can degrade over time, which can affect the accuracy of experimental results. It also has low solubility in water, which can limit its use in certain assays.

Future Directions

There are several future directions for research on Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. One area of interest is the development of new Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate derivatives with improved pharmacological properties. Another area of interest is the investigation of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate's potential as an anticancer agent. Further studies are needed to elucidate the exact mechanism of action of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and to determine its potential for use in clinical applications. Additionally, the use of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate as a building block for the synthesis of new organic materials with unique properties is an area of interest for material science researchers.
Conclusion:
Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It can be synthesized through a multi-step process and has been studied for its potential use in medicinal chemistry, drug discovery, and material science. Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as potential anticancer activity. While Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several advantages for use in lab experiments, it also has some limitations. Future research is needed to further investigate the potential applications of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate and to develop new derivatives with improved properties.

Synthesis Methods

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical compounds. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to form a pyridazine ring. Finally, the addition of benzoyl chloride and triethylamine results in the formation of Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate.

properties

IUPAC Name

ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-2-28-20(27)18-16(22-19(26)13-6-4-3-5-7-13)12-17(25)24(23-18)15-10-8-14(21)9-11-15/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCFAWDXEMKQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzamido-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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